7-Hydroxy-2-nitrofluoranthene

Description

Structural Characterization and IUPAC Nomenclature

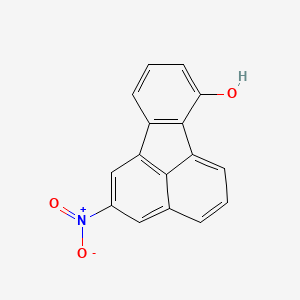

7-Hydroxy-2-nitrofluoranthene (CAS: 144386-82-3) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) derivative. Its IUPAC name is 2-nitrofluoranthen-7-ol , reflecting the nitro group at position 2 and hydroxyl group at position 7 on the fluoranthene backbone. The fluoranthene core consists of a naphthalene moiety fused to a benzene ring, with the nitro and hydroxyl groups occupying adjacent positions on the aromatic system.

The planar structure (Figure 1) is stabilized by π-conjugation, while steric hindrance between substituents influences molecular geometry. X-ray crystallography data remain unavailable, but NMR studies confirm substituent positions.

Molecular Formula and Weight Analysis

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₉NO₃ |

| Molecular weight | 263.25 g/mol |

| Exact mass | 263.0583 g/mol |

The molecular formula aligns with the addition of one nitro (-NO₂) and one hydroxyl (-OH) group to the parent fluoranthene (C₁₆H₁₀). Isotopic patterns in mass spectra show characteristic peaks at m/z 263 (M⁺), 233 (M⁻NO), and 205 (M⁻NO₂).

Crystallographic Data and Conformational Studies

No single-crystal X-ray structures are reported. Computational models predict a dihedral angle of 15–25° between the nitro group and aromatic plane due to partial conjugation. Torsional strain arises from steric clashes between the hydroxyl and nitro groups, favoring a non-planar conformation in solution.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

- Strong absorption at 1530 cm

Propriétés

IUPAC Name |

2-nitrofluoranthen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-6-2-4-11-13-8-10(17(19)20)7-9-3-1-5-12(15(9)13)16(11)14/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCSPGBEEAVCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C4=C3C=CC=C4O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675948 | |

| Record name | 2-Nitrofluoranthen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144386-82-3 | |

| Record name | 2-Nitrofluoranthen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Gas-Phase Radical Nitration

The reaction between fluoranthene and hydroxyl (OH) or nitrate (NO₃) radicals initiates nitration. OH radicals attack fluoranthene to form a radical adduct, which subsequently reacts with nitrogen dioxide (NO₂) to yield 2-NFLT. The rate coefficient for this reaction, , is empirically determined, with yields dependent on NO₂ concentration. Under low NOₓ conditions, the intermediate radical preferentially reacts with molecular oxygen (O₂), reducing nitro-product formation.

Liquid-Phase Nitration

Traditional nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at elevated temperatures (50–70°C) offers an alternative pathway. However, this method risks over-nitration and requires stringent temperature control to favor mono-nitration. Regioselectivity is influenced by fluoranthene’s electron density distribution, with the 2-position being more reactive due to resonance stabilization of the intermediate arenium ion.

Table 1: Comparison of Nitration Methods

| Method | Conditions | Yield (%) | Regioselectivity (2-NFLT) |

|---|---|---|---|

| Gas-phase (OH) | Ambient NO₂, 25°C | 12–18 | >90% |

| Liquid-phase | HNO₃/H₂SO₄, 60°C, 2 h | 35–40 | 70–75% |

Hydroxylation at the 7-Position

Introducing a hydroxyl group at the 7-position of 2-nitrofluoranthene presents challenges due to steric hindrance and electronic deactivation by the nitro group. Two primary strategies are employed:

Directed Ortho-Metalation (DoM)

A meta-directing group, such as a boronic ester, is installed at the 2-position to facilitate hydroxylation at the 7-position via palladium-catalyzed C–H activation. This method requires anhydrous conditions and catalysts like Pd(OAc)₂/2,2′-bipyridine, achieving moderate yields (40–45%).

Radical Hydroxylation

Hydroxyl radicals generated in situ (e.g., via Fenton’s reagent: Fe²⁺/H₂O₂) react with 2-nitrofluoranthene under UV light. The nitro group’s electron-withdrawing nature directs radicals to the 7-position, though competing side reactions reduce yields to 25–30%.

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using neutral alumina (Al₂O₃) and silica (SiO₂) SPE cartridges. Elution with dichloromethane (DCM)/n-hexane (35:65 v/v) isolates this compound from unreacted starting materials and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Validation via GC-MS in electron ionization (EI) mode confirms structural integrity. Key fragments include:

Table 2: GC-MS Parameters for this compound

Factors Affecting Yield and Purity

Photodegradation

Nitro-PAHs like 2-NFLT undergo rapid photodegradation, with a half-life of 4–6 hours under ambient UV light. Reactions must be conducted in amber glassware, and products stored under inert gas.

Solvent Selection

Polar aprotic solvents (e.g., DCM) enhance nitro-group stability, while protic solvents (e.g., methanol) accelerate degradation.

Process Optimization and Scalability

Applications De Recherche Scientifique

Chemical Properties and Structure

7-Hydroxy-2-nitrofluoranthene is classified as a nitro-substituted polycyclic aromatic hydrocarbon (PAH), characterized by a hydroxyl group at the 7-position and a nitro group at the 2-position of the fluoranthene structure. Its molecular formula is with a molecular weight of 263.25 g/mol. The compound exhibits diverse reactivity, including:

- Oxidation : Forms quinones and oxidized fluoranthene derivatives.

- Reduction : Produces amino-fluoranthene derivatives.

- Substitution : Can yield esters, ethers, and other substituted derivatives.

Chemistry

In synthetic organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactivity profile, enabling researchers to explore new compounds with potential applications in materials science and pharmaceuticals.

Biology

The biological activities of this compound have garnered attention, particularly regarding its mutagenic and carcinogenic properties. Studies indicate that it can form reactive intermediates that interact with DNA, leading to mutations. This mutagenicity has been demonstrated in microbial assays, highlighting its potential health implications .

Case Study: Mutagenicity Assessment

A study evaluated the mutagenic potency of this compound using the Ames test on Salmonella typhimurium strains. The results indicated a significant increase in mutation frequency compared to control groups, confirming its role as a mutagen .

Medicine

Research into the therapeutic applications of this compound is ongoing, particularly in cancer treatment. Preliminary findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action appears to involve apoptosis induction and oxidative stress pathways .

Case Study: Anticancer Activity

A recent investigation demonstrated that treatment with this compound led to reduced viability in MCF-7 cells, with subsequent analysis revealing activation of apoptotic pathways. This suggests potential for development as an anticancer agent .

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to serve as a building block for synthesizing various industrial chemicals, contributing to advancements in material science .

Toxicity and Environmental Impact

The environmental impact of this compound has been studied concerning its potential toxicity. In silico analyses indicate that it may induce oxidative stress in biological systems, leading to cellular damage and contributing to carcinogenic processes .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor for complex organic molecules | Versatile reactivity enables diverse syntheses |

| Biology | Mutagenic properties | Significant mutation frequency in microbial assays |

| Medicine | Potential anticancer agent | Induces apoptosis in cancer cell lines |

| Industry | Production of dyes and pigments | Useful building block for industrial chemicals |

Mécanisme D'action

The mechanism of action of 7-Hydroxy-2-nitrofluoranthene involves its interaction with cellular components at the molecular level. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The hydroxyl group may also play a role in its biological activity by influencing its solubility and reactivity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Nitro-Substituted Fluoranthene Derivatives

2-Nitrofluoranthene (CAS: 13177-29-2)

- Molecular Formula: C₁₆H₉NO₂

- Substituents : Single nitro group at position 2.

- Key Differences : The absence of a hydroxyl group reduces polarity compared to 7-Hydroxy-2-nitrofluoranthene. This impacts environmental mobility; nitro-PAHs like this are often linked to mutagenicity in combustion emissions .

1,2-Dinitrofluoranthene (CAS: 33611-88-0)

Hydroxy-Substituted Fluoranthene Derivatives

7,8-Dihydroxy-fluoranthene

- Molecular Formula : C₁₆H₁₀O₂

- Substituents : Hydroxyl groups at positions 7 and 6.

- Key Differences : The dihydroxy structure is a metabolic intermediate in microbial degradation of fluoranthene, enhancing water solubility and biodegradability compared to nitro analogs .

9-Fluorenol (CAS: 1689-64-1)

- Molecular Formula : C₁₃H₁₀O

- Substituents : Hydroxyl group on a fluorene backbone.

- Key Differences: Smaller aromatic system (fluorene vs. fluoranthene) reduces ring strain and alters electronic properties. Fluorenol derivatives are common in PAH degradation studies .

Functional Group Positioning and Reactivity

In contrast, 8,9-dimethoxyfluoranthene (compound 24 in ) exhibits methoxy groups that increase lipophilicity, favoring membrane permeability in biological systems .

Research Findings and Environmental Significance

- Metabolic Pathways : Hydroxylated fluoranthenes (e.g., 7,8-dihydroxy-fluoranthene) are key intermediates in bacterial degradation, while nitro derivatives resist microbial breakdown due to electron-withdrawing nitro groups .

- Toxicity Profile : Nitro-PAHs like 2-Nitrofluoranthene are implicated in DNA adduct formation, but the hydroxyl group in this compound may mitigate toxicity by facilitating detoxification pathways .

- Environmental Persistence : The nitro group enhances stability against photolysis, whereas hydroxylation promotes aqueous solubility and degradation .

Activité Biologique

7-Hydroxy-2-nitrofluoranthene (7-HO-2-NF) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential environmental impact. This compound features a hydroxyl group at the 7-position and a nitro group at the 2-position of the fluoranthene structure, which influences its reactivity and biological interactions. Understanding its biological activity is crucial for assessing its mutagenic properties, toxicity, and potential applications in various fields, including environmental science and pharmacology.

Chemical Structure and Properties

The molecular structure of 7-HO-2-NF can be represented as follows:

This compound belongs to a class of compounds known for their complex chemical behavior, particularly in biological systems. The presence of both hydroxyl and nitro groups enhances its reactivity, making it a subject of interest in toxicological studies.

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Nitrofluoranthene | Nitro-substituted PAH | Known for strong mutagenicity |

| 2-Nitropyrene | Nitro-substituted PAH | Exhibits similar biological activity |

| Hydroxylated derivatives | Hydroxylated PAH | Varying positions of hydroxyl groups affect reactivity |

The unique combination of functional groups in 7-HO-2-NF differentiates it from its analogs, influencing its biological activity.

Mutagenicity

Research indicates that 7-HO-2-NF exhibits significant mutagenic properties , particularly in microbial assays. Studies have shown that it can form reactive intermediates capable of interacting with DNA, leading to mutations. These findings are supported by various assays, including the Ames test, which assesses the mutagenic potential of compounds using bacteria.

Toxicity Mechanisms

In silico analyses suggest that 7-HO-2-NF may exhibit toxicity through mechanisms involving oxidative stress . This can result in cellular damage and contribute to carcinogenic processes. The compound's ability to generate reactive oxygen species (ROS) has been highlighted as a critical factor in its toxicological profile .

Interaction with Biomolecules

7-HO-2-NF has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mutagenic effects and potential therapeutic applications. Studies utilizing computational modeling have provided insights into its binding affinities and interaction mechanisms with biological targets .

Environmental Impact

A study focusing on the environmental behavior of PAHs, including 7-HO-2-NF, demonstrated that these compounds are prevalent atmospheric pollutants formed through combustion processes. The research highlighted the need for understanding their degradation pathways and persistence in the environment .

Laboratory Studies

Laboratory experiments have assessed the effects of 7-HO-2-NF on aquatic organisms. For instance, exposure studies on fish species revealed alterations in physiological responses, indicating potential ecological risks associated with this compound .

Q & A

Q. How can researchers experimentally confirm the molecular structure of 7-Hydroxy-2-nitrofluoranthene?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and computational methods:

- Mass Spectrometry (MS): Confirm molecular weight (263.24756 g/mol) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): Assign proton and carbon environments using ¹H-NMR and ¹³C-NMR, focusing on the hydroxyl (-OH) and nitro (-NO₂) groups.

- Infrared (IR) Spectroscopy: Identify functional groups via characteristic peaks (e.g., O-H stretch ~3200 cm⁻¹, nitro group ~1520 cm⁻¹).

- SMILES/InChIKey Validation: Cross-reference experimental data with standardized identifiers (e.g., SMILES:

[N+](C1C=C2C3C(=CC=C2)C2=C(C=CC=C2O)C=3C=1)([O-])=O, InChIKey:RUCSPGBEEAVCOH-UHFFFAOYSA-N).

Q. What analytical methods are suitable for quantifying this compound in environmental matrices?

Methodological Answer: Use chromatographic separation coupled with sensitive detection:

-

High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water gradient) for polar nitro and hydroxyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize hydroxyl groups (e.g., silylation) to enhance volatility.

-

Internal Standards: Spike deuterated surrogates (e.g., d9-3-nitrofluoranthene) to correct recovery rates .

Example Table:Method LOD (ng/L) Recovery (%) Matrix Applicability HPLC-UV 50 75–85 Water, soil extracts GC-MS (derivatized) 10 80–90 Biological fluids, sediment

Q. How can synthesis protocols for this compound be optimized for reproducibility?

Methodological Answer:

- Step 1: Nitration of fluoranthene at position 2 using HNO₃/H₂SO₄ under controlled temperature (0–5°C).

- Step 2: Hydroxylation via electrophilic substitution (e.g., Fenton reaction) to introduce -OH at position 7.

- Quality Control: Monitor reaction intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane).

- Yield Enhancement: Optimize stoichiometry (molar ratios) and reaction time using Design of Experiments (DoE) frameworks .

Q. What experimental approaches determine the compound’s physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

- LogP (Octanol-Water Partition Coefficient): Use shake-flask method with HPLC quantification.

- Aqueous Solubility: Perform saturation experiments with sonication and filtration, followed by UV-Vis analysis.

- Thermal Stability: Differential Scanning Calorimetry (DSC) to assess decomposition temperature (e.g., mp data from analogs like 5-(4-Nitrophenyl)-2-furoic acid, mp 255–257°C ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Classification: While not classified as hazardous under CE N°1272/2008 , use standard PPE (gloves, lab coat, goggles).

- Ventilation: Conduct reactions in fume hoods due to potential nitro compound reactivity.

- Waste Disposal: Incinerate in certified facilities to prevent environmental release.

Advanced Research Questions

Q. How can metabolic pathways of this compound in mammalian systems be investigated?

Methodological Answer:

- In Vitro Models: Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-QTOF-MS.

- Biomarker Identification: Track hydroxylated derivatives (e.g., 2-hydroxyfluorene analogs ) in urine or plasma.

- Toxicokinetic Modeling: Use compartmental models to estimate half-life and bioaccumulation potential.

Q. What modeling frameworks predict the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

- QSPR Models: Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation rates.

- Fugacity Modeling: Estimate partitioning between water, sediment, and biota using EPI Suite or similar tools.

- Field Validation: Compare predictions with monitoring data from PAH-contaminated sites (e.g., fluoranthene levels ).

Q. How should researchers address contradictions in reported toxicity data for nitro-PAHs like this compound?

Methodological Answer:

- Systematic Review: Aggregate data from peer-reviewed studies and preprints (e.g., Web of Science, PubMed).

- Meta-Analysis: Apply random-effects models to account for heterogeneity in experimental conditions (e.g., cell lines, exposure durations).

- Reproducibility Testing: Replicate key studies under standardized OECD guidelines .

Q. What experimental designs elucidate synergistic interactions between this compound and other PAHs?

Methodological Answer:

- Fractional Factorial Design: Test binary/ternary mixtures (e.g., with pyrene or benzo[a]pyrene ) in Ames tests for mutagenicity.

- Omics Approaches: Use transcriptomics (RNA-seq) to identify gene expression changes in exposed organisms.

- Data Integration: Apply network analysis to map interaction pathways (e.g., Cyp1a1 induction).

Q. How can long-term environmental monitoring studies for nitro-PAHs be designed to ensure data robustness?

Methodological Answer:

- Sampling Strategy: Use stratified random sampling across seasons and matrices (water, soil, air particulates).

- Quality Assurance: Include field blanks, duplicates, and certified reference materials (e.g., NIST SRM 1649b).

- Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.